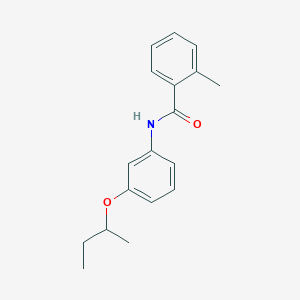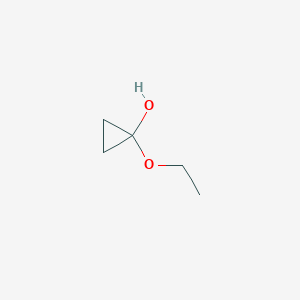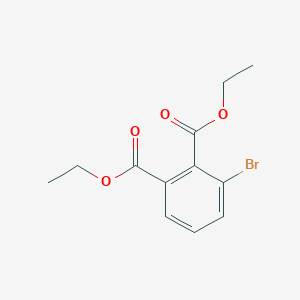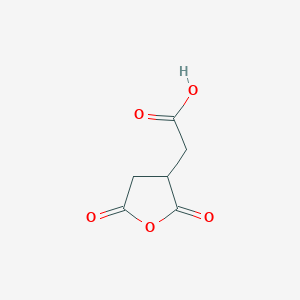
5,6,6-Trifluorohex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,6-Trifluorohex-5-en-2-one, also known as 5,6,6-Tri?uoro-5-hexene-2-one, is a chemical compound with the formula C6H7F3O and a molecular weight of 152.11 . It is a flammable liquid .
Physical And Chemical Properties Analysis
5,6,6-Trifluorohex-5-en-2-one is a flammable liquid . It has a flash-point below 23 °C and a vapour pressure at 50 °C .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Organic Electronics
Fluorinated compounds, similar to 5,6,6-Trifluorohex-5-en-2-one, have shown significant applications in the field of organic electronics, particularly in the development of oligothiophenes. Studies demonstrate that fluorocarbon-substituted oligothiophenes exhibit strong intermolecular interactions in the condensed state, leading to phase separation between aromatic cores and fluorocarbon chains. This property, coupled with high solid-state fluorescence efficiencies, underscores the potential of such fluorinated compounds in creating advanced materials for electronic applications (Facchetti et al., 2004).
Catalyst-Free Fluorination in Medicinal Chemistry
In medicinal chemistry, catalyst-free and visible light-promoted fluorination techniques represent a breakthrough for incorporating fluorine atoms into pharmaceuticals. The direct perfluoroalkylation of uracils, cytosines, and pyridinones, facilitated by visible light from perfluoroalkyl iodides, highlights the ease and efficiency of introducing fluorine into bioactive molecules. This method offers a straightforward approach for generating fluorine-containing compounds, which are critical in the development of new drugs and agrochemicals (Huang et al., 2018).
Advances in Boron Chemistry
The exploration of tris(pentafluorophenyl)borane's chemistry has unveiled its remarkable capabilities beyond its well-known role in Ziegler-Natta polymerization catalysis. Its utilization in borylation reactions showcases its versatility as a strong Lewis acid, influencing the development of novel synthetic methodologies in organic and organometallic chemistry. This research underscores the expanding utility of boron-based reagents in chemical synthesis, paving the way for novel reaction mechanisms and material properties (Lawson & Melen, 2017).
Fluorinated Building Blocks in Synthesis
The synthesis and application of fluorinated building blocks, akin to 5,6,6-Trifluorohex-5-en-2-one, have been pivotal in constructing complex organic molecules. For instance, the study on the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes presents a strategy for synthesizing ring-fluorinated hetero- and carbocycles. This process utilizes the unique properties of fluorine to facilitate cyclizations that are generally disfavored, illustrating the profound impact of fluorinated compounds on synthetic organic chemistry (Ichikawa et al., 2002).
Safety And Hazards
5,6,6-Trifluorohex-5-en-2-one is classified as a flammable liquid and vapour. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and other ignition sources; using only outdoors or in a well-ventilated area; using explosion-proof and non-sparking tools; avoiding breathing mist/vapours/spray; and wearing protective gloves, clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
5,6,6-trifluorohex-5-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c1-4(10)2-3-5(7)6(8)9/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQPKJLPGSQERM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449975 |
Source


|
| Record name | 5,6,6-trifluorohex-5-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,6-Trifluorohex-5-en-2-one | |
CAS RN |
155630-33-4 |
Source


|
| Record name | 5,6,6-trifluorohex-5-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


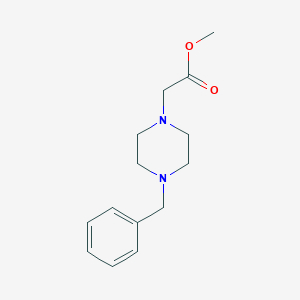
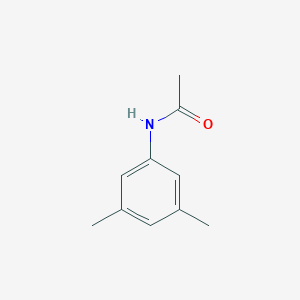
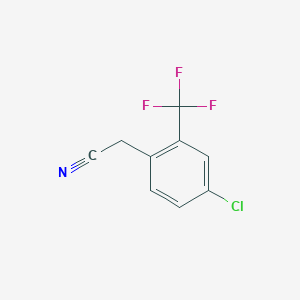
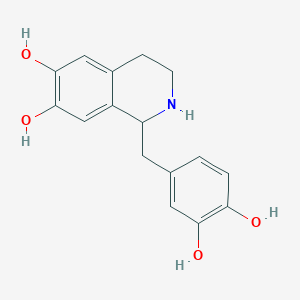

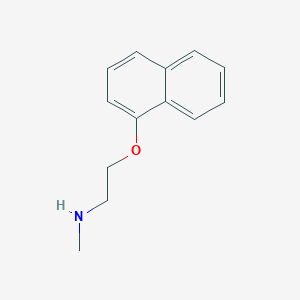
![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)
